
Spectroscopic data (NMR, IR, Mass Spec) of 3-
Methoxy-2,5-dimethylpyrazine

Author: BenchChem Technical Support Team. Date: January 2026

Compound of Interest

Compound Name: 3-Methoxy-2,5-dimethylpyrazine

Cat. No.: B011873 Get Quote

A Comprehensive Spectroscopic Guide to 3-
Methoxy-2,5-dimethylpyrazine
This in-depth technical guide provides a comprehensive analysis of the spectroscopic data for

3-Methoxy-2,5-dimethylpyrazine (CAS No: 19846-22-1), a significant flavor and aroma

compound.[1][2][3] This document is intended for researchers, scientists, and drug

development professionals, offering a detailed exploration of its Nuclear Magnetic Resonance

(NMR), Infrared (IR), and Mass Spectrometry (MS) data. The guide emphasizes not just the

data itself, but the underlying principles and experimental considerations essential for accurate

structural elucidation and characterization.

Introduction
3-Methoxy-2,5-dimethylpyrazine is a member of the methoxypyrazine family, a class of

compounds known for their potent and often desirable aromas.[4] Found in a variety of natural

sources, these molecules are of significant interest in the food, beverage, and fragrance

industries.[5][6][7][8][9][10] A thorough understanding of their molecular structure is paramount

for quality control, synthesis, and the study of their metabolic pathways. Spectroscopic

techniques are the cornerstone of this structural determination, each providing a unique piece

of the molecular puzzle. This guide will delve into the ¹H NMR, ¹³C NMR, IR, and Mass Spec

data of 3-Methoxy-2,5-dimethylpyrazine, offering both established data and expert

interpretation.
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Molecular Structure and Isomeric Considerations
To fully appreciate the spectroscopic data, it is essential to first visualize the molecule. 3-
Methoxy-2,5-dimethylpyrazine possesses a pyrazine ring substituted with two methyl groups

and one methoxy group. The positional isomerism of these substituents is a critical factor in

spectral interpretation. This guide focuses specifically on the 3-methoxy-2,5-dimethyl isomer.

Caption: Molecular structure of 3-Methoxy-2,5-dimethylpyrazine.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen

framework of an organic molecule. By analyzing the chemical shifts, splitting patterns, and

integration of the signals, a detailed picture of the molecular structure can be assembled.

¹H NMR Spectroscopy
The proton NMR spectrum provides information about the number of different types of protons

and their neighboring environments. For 3-Methoxy-2,5-dimethylpyrazine, four distinct proton

signals are expected: one for the aromatic proton, one for the methoxy protons, and two for the

methyl protons.

Table 1: ¹H NMR Spectroscopic Data of 3-Methoxy-2,5-dimethylpyrazine

Signal Assignment
Chemical Shift (δ)
ppm

Multiplicity Integration

Pyrazine-H 7.826 Singlet 1H

Methoxy (-OCH₃) 3.939 Singlet 3H

Methyl (-CH₃) 2.403 Singlet 3H

Methyl (-CH₃) 2.385 Singlet 3H

Data sourced from a 1968 publication referenced by ChemicalBook.[11]

Pyrazine-H (7.826 ppm): The lone proton on the pyrazine ring is significantly deshielded due

to the electron-withdrawing nature of the two nitrogen atoms in the aromatic ring. Its
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appearance as a singlet indicates no adjacent protons, which is consistent with the proposed

structure.

Methoxy Protons (3.939 ppm): The three protons of the methoxy group are equivalent and

appear as a sharp singlet. Their chemical shift is characteristic of protons on a carbon

attached to an oxygen atom.

Methyl Protons (2.403 and 2.385 ppm): The two methyl groups are in slightly different

chemical environments, leading to two distinct singlets. One methyl group is adjacent to a

nitrogen atom, while the other is adjacent to the methoxy-substituted carbon, resulting in a

subtle difference in their electronic environments and, consequently, their chemical shifts.

The absence of splitting confirms that there are no protons on the adjacent ring atoms.

¹³C NMR Spectroscopy
While experimental ¹³C NMR data for 3-Methoxy-2,5-dimethylpyrazine is not readily available

in the searched literature, a predicted spectrum can be derived from the known structure and

typical chemical shifts for similar compounds. Seven distinct carbon signals are expected.

Table 2: Predicted ¹³C NMR Spectroscopic Data of 3-Methoxy-2,5-dimethylpyrazine
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Signal Assignment
Predicted Chemical Shift
(δ) ppm

Rationale

C-O (C3) 155-165

Quaternary carbon attached to

both nitrogen and oxygen,

highly deshielded.

C-N (C2) 145-155

Quaternary carbon attached to

a methyl group and adjacent to

two nitrogens.

C-N (C5) 140-150

Quaternary carbon attached to

a methyl group and adjacent to

two nitrogens.

C-H (C6) 125-135

Carbon bearing the lone ring

proton, deshielded by the

adjacent nitrogen.

-OCH₃ 50-60
Typical range for a methoxy

carbon.[12]

-CH₃ (at C2) 20-25
Typical range for a methyl

group on an aromatic ring.

-CH₃ (at C5) 15-20
Typical range for a methyl

group on an aromatic ring.

The quaternary carbons of the pyrazine ring are expected to be the most deshielded due to

the direct attachment of electronegative nitrogen and oxygen atoms.

The carbon attached to the methoxy group (C3) is predicted to have the highest chemical

shift.

The carbon bearing the single proton (C6) will be significantly downfield due to the aromatic

nature of the ring and the adjacent nitrogen.

The methoxy carbon will appear in its characteristic region, around 50-60 ppm.

The two methyl carbons will be the most shielded, appearing at the lowest chemical shifts.
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Experimental Protocol for NMR Analysis
The following outlines a standard procedure for acquiring high-quality NMR spectra of 3-
Methoxy-2,5-dimethylpyrazine.

Sample Preparation:

Accurately weigh 5-10 mg of the purified compound.

Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or

DMSO-d₆) in a clean, dry NMR tube. Chloroform-d is often a good first choice for its ability

to dissolve a wide range of organic compounds.

Instrument Setup:

Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion.

Lock the spectrometer on the deuterium signal of the solvent.

Shim the magnetic field to achieve optimal homogeneity, ensuring sharp and symmetrical

peaks.

¹H NMR Acquisition:

Employ a standard single-pulse experiment.

Set the spectral width to cover the expected range of proton signals (e.g., 0-10 ppm).

Use a sufficient number of scans (typically 8-16) to achieve a good signal-to-noise ratio.

¹³C NMR Acquisition:

Use a proton-decoupled pulse program to simplify the spectrum to singlets for each

carbon.

Set a wider spectral width (e.g., 0-180 ppm).

A greater number of scans (e.g., 1024 or more) will be required due to the low natural

abundance of ¹³C.
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Data Processing:

Apply Fourier transformation to the acquired free induction decays (FIDs).

Phase and baseline correct the spectra.

Calibrate the chemical shift scale using the residual solvent peak or an internal standard

(e.g., TMS).

Caption: A generalized workflow for NMR spectroscopic analysis.

Infrared (IR) Spectroscopy
IR spectroscopy provides information about the functional groups present in a molecule by

measuring the absorption of infrared radiation, which excites molecular vibrations. While a

specific experimental IR spectrum for 3-Methoxy-2,5-dimethylpyrazine was not found, its key

absorption bands can be predicted based on its functional groups.

Table 3: Predicted IR Absorption Bands for 3-Methoxy-2,5-dimethylpyrazine

Wavenumber (cm⁻¹) Vibrational Mode Intensity

3100-3000 Aromatic C-H Stretch Medium-Weak

2950-2850
Aliphatic C-H Stretch (from -

CH₃ and -OCH₃)
Medium-Strong

1600-1450 C=C and C=N Ring Stretching Medium

1275-1200 Aryl-O Asymmetric Stretch Strong

1075-1020 Aryl-O Symmetric Stretch Strong

C-H Stretching: The spectrum will show distinct C-H stretching vibrations for the aromatic

proton (above 3000 cm⁻¹) and the aliphatic protons of the methyl and methoxy groups

(below 3000 cm⁻¹).

Aromatic Ring Stretching: The C=C and C=N stretching vibrations within the pyrazine ring

will give rise to a series of absorptions in the 1600-1450 cm⁻¹ region.
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C-O Stretching: The most characteristic peaks for this molecule will be the strong

absorptions corresponding to the asymmetric and symmetric stretching of the aryl-O-CH₃

ether linkage. The asymmetric stretch is expected to be particularly intense.[5]

Experimental Protocol for FT-IR Analysis
For a liquid sample like 3-Methoxy-2,5-dimethylpyrazine, Attenuated Total Reflectance (ATR)

FT-IR is a modern and convenient technique.

Instrument Preparation:

Ensure the ATR crystal (typically diamond or germanium) is clean.

Record a background spectrum of the empty ATR stage. This will be automatically

subtracted from the sample spectrum.

Sample Analysis:

Place a small drop of the liquid sample onto the center of the ATR crystal.

If the instrument has a pressure arm, lower it to ensure good contact between the sample

and the crystal.

Acquire the spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise

ratio.

Cleaning:

Thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol or acetone) and

a soft, non-abrasive wipe.

Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a molecule upon ionization. This data is invaluable for confirming the molecular formula and

gaining insights into the molecule's structure and stability.

Electron Ionization Mass Spectrum (EI-MS)
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The NIST WebBook provides the electron ionization mass spectrum for 3-Methoxy-2,5-
dimethylpyrazine.[1]

Table 4: Key Fragments in the EI-Mass Spectrum of 3-Methoxy-2,5-dimethylpyrazine

m/z Relative Intensity Proposed Fragment

138 High [M]⁺ (Molecular Ion)

123 High [M - CH₃]⁺

109 Moderate [M - C₂H₅]⁺ or [M - NCH]⁺

95 High [M - CH₃ - CO]⁺

67 Moderate [C₄H₅N]⁺

53 High [C₃H₃N]⁺

The fragmentation of 3-Methoxy-2,5-dimethylpyrazine is driven by the stability of the aromatic

pyrazine ring and the presence of the methoxy and methyl substituents.

Molecular Ion (m/z 138): The presence of a strong molecular ion peak is indicative of a

stable aromatic system.

Loss of a Methyl Radical (m/z 123): A common fragmentation pathway for methylated

aromatic compounds is the loss of a methyl radical (•CH₃) to form a stable cation.

Further Fragmentations: The subsequent fragmentations involve rearrangements and

cleavages of the ring and the remaining substituents. The loss of carbon monoxide (CO)

from the [M - CH₃]⁺ fragment to give the peak at m/z 95 is a plausible pathway. The smaller

fragments at m/z 67 and 53 likely arise from the cleavage of the pyrazine ring.

[C₇H₁₀N₂O]⁺
m/z = 138

[C₆H₇N₂O]⁺
m/z = 123

- •CH₃ [C₅H₇N₂]⁺
m/z = 95

- CO

Click to download full resolution via product page
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Caption: Proposed primary fragmentation pathway for 3-Methoxy-2,5-dimethylpyrazine in EI-

MS.

Experimental Protocol for GC-MS Analysis
Gas Chromatography-Mass Spectrometry (GC-MS) is the ideal technique for analyzing volatile

compounds like 3-Methoxy-2,5-dimethylpyrazine.

Sample Preparation:

Prepare a dilute solution of the sample in a volatile solvent (e.g., dichloromethane or

hexane).

GC Separation:

Inject a small volume (e.g., 1 µL) of the solution into the GC.

Use a suitable capillary column (e.g., a non-polar DB-5ms or a polar DB-WAX) to separate

the compound from any impurities.

Employ a temperature program that allows for good separation and peak shape.

MS Detection:

The eluent from the GC column is directed into the ion source of the mass spectrometer.

Use electron ionization (EI) at a standard energy of 70 eV.

Scan a mass range that encompasses the expected molecular weight and fragments (e.g.,

m/z 40-200).

Data Analysis:

Identify the peak corresponding to 3-Methoxy-2,5-dimethylpyrazine based on its

retention time.

Analyze the mass spectrum of this peak and compare it to reference libraries (e.g., NIST).
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Conclusion
The spectroscopic characterization of 3-Methoxy-2,5-dimethylpyrazine provides a clear and

consistent picture of its molecular structure. The ¹H NMR data confirms the presence and

connectivity of the protons, while the mass spectrum establishes the molecular weight and

offers insights into the molecule's stability and fragmentation patterns. Although experimental

¹³C NMR and IR data are not readily available, their predicted spectra, based on sound

chemical principles, are in full agreement with the proposed structure. The experimental

protocols outlined in this guide provide a robust framework for the reliable and accurate

analysis of this and similar compounds, underscoring the synergistic power of these

spectroscopic techniques in modern chemical research.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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